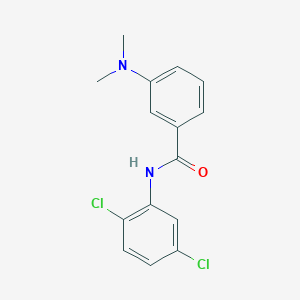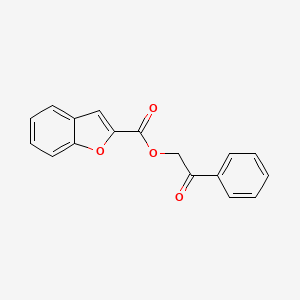![molecular formula C20H14ClN3O3 B5560140 2-(4-chlorophenyl)-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5560140.png)
2-(4-chlorophenyl)-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of organic compounds that feature a complex structure including a 1,3,4-oxadiazole ring, a chlorophenyl group, and a furyl group. These moieties are known for their potential in various chemical and pharmacological applications, although the focus here is strictly on the scientific aspects excluding pharmacological uses.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, such as the compound , often involves cyclization reactions and the use of specific reagents to introduce the desired functional groups. For example, Zheng (2004) describes a method involving cyclization under microwave irradiation, offering advantages such as high yield and rapid reaction rate for the synthesis of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles, highlighting a general approach that may apply to our compound of interest (Li Zheng, 2004).
Molecular Structure Analysis
The molecular structure of related compounds typically showcases intermolecular interactions and orientation between different rings. For instance, Saravanan et al. (2016) reported on a structurally related acetamide where the chlorophenyl ring is oriented at a specific angle with respect to another heterocyclic ring, indicating the potential geometric configuration of our compound (K. Saravanan, K. Priya, S. Anand, S. Kabilan, S. Selvanayagam, 2016).
Chemical Reactions and Properties
Chemical reactions involving 1,3,4-oxadiazole derivatives are diverse, including interactions with various reagents to either modify the oxadiazole core or to introduce new functional groups. The study by Parikh and Joshi (2014) on the synthesis and evaluation of oxadiazole derivatives provides insight into the chemical reactivity and potential transformations of such compounds, although specifics on the exact reactions applicable to our target compound are not detailed (K. Parikh, D. Joshi, 2014).
科学的研究の応用
Antibacterial Applications
Several studies have synthesized compounds related to "2-(4-chlorophenyl)-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide" and evaluated their antibacterial activity. For instance, Desai et al. (2008) focused on the synthesis and QSAR studies of 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents, showing moderate to good activity against both gram-positive and gram-negative bacteria (Desai et al., 2008). This highlights the structural relevance and potential of such compounds in combating bacterial infections.
Antitumor Activity
Compounds bearing the 1,3,4-oxadiazole moiety have been explored for their antitumor activities. Yurttaş et al. (2015) synthesized a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, incorporating different heterocyclic rings and evaluated their antitumor activity in vitro against human tumor cell lines. The study found that some derivatives exhibited considerable anticancer activity, indicating the potential therapeutic applications of these compounds in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Synthesis and Structural Analysis
Research on the synthesis and structural analysis of related compounds provides insights into their potential applications. Boechat et al. (2011) detailed the structures of two N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, revealing intermolecular interactions that generate 3-D arrays, which are critical for understanding the compound's reactivity and binding properties (Boechat et al., 2011).
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3/c21-15-8-6-13(7-9-15)11-18(25)22-16-4-1-3-14(12-16)19-23-24-20(27-19)17-5-2-10-26-17/h1-10,12H,11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELAUTBDTWMJEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl)C3=NN=C(O3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S*,5R*)-3-acetyl-6-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5560081.png)
![4-[(2-amino-4,6-dimethyl-5-pyrimidinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5560102.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5560110.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5560116.png)
![ethyl 5-phenyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5560122.png)
![N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5560123.png)


![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5560136.png)
![4-fluoro-N-[6-(4-morpholinyl)-4-pyrimidinyl]benzamide](/img/structure/B5560147.png)
![2-imino-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B5560159.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5560165.png)